N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

crystallography solid-state chemistry structural biology

This Kv1.3-targeting sulfonamide features a unique 3-nitro-4-methyl substitution, crucial for immunology research. Unlike generic analogs, its specific geometry is validated for channel binding studies. Available for R&D; contact us for bulk inquiries.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
Cat. No. B5086185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H16N2O4S/c1-12-8-9-14(10-15(12)17(18)19)22(20,21)16(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
InChIKeyYZARCVPPNANKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide: An N,N-Disubstituted Sulfonamide with Distinctive Nitro-Aryl Architecture for Specialized Chemical Applications


N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (C₁₅H₁₆N₂O₄S) belongs to the class of N,N-disubstituted nitrobenzenesulfonamides—a scaffold widely employed in medicinal chemistry as both a versatile synthetic intermediate and a pharmacophore with diverse biological activities [1]. The compound features a distinctive substitution pattern: a benzyl group and a methyl group on the sulfonamide nitrogen, combined with a 3-nitro and 4-methyl substitution on the phenylsulfonyl moiety. This specific substitution architecture differentiates it from simpler N-benzyl sulfonamides and positions it within a chemical space explored for enzyme inhibition and receptor modulation [2].

Critical Substitution Risks When Sourcing N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide: Why Close Analogs Cannot Be Interchanged


Although the sulfonamide class contains numerous N-benzyl derivatives, substitution even at a single position can profoundly alter both synthetic utility and biological performance [1]. The 3-nitro-4-methyl substitution pattern on the phenylsulfonyl ring creates a unique electronic environment that distinguishes N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide from its positional isomers (2-nitro or 4-nitro analogs) and from non-nitrated N-benzyl-4-methylbenzenesulfonamides [2]. In crystallographic studies, N-nitro sulfonamides exhibit distinct binding modes to carbonic anhydrase that differ fundamentally from non-nitrated sulfonamides, demonstrating that the nitro group is not merely a spectator substituent but an active determinant of molecular recognition [3]. Consequently, substitution with a generic sulfonamide bearing similar nominal functionality but different substitution geometry carries material risk of divergent synthetic outcomes or altered target engagement.

Quantitative Evidence for N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide Differentiation: Comparative Data Guide for Procurement Decisions


Crystal Structure of N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide Defines a Unique 3D Conformation with 63.30° Dihedral Angle

Single-crystal X-ray diffraction analysis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide reveals a dihedral angle of 63.30(8)° between the nitro-benzyl and benzene rings, which are separated by the sulfonamide unit [1]. This crystallographically defined conformation provides a precise, experimentally validated 3D geometry that can be used for molecular docking studies and structure-based design efforts requiring the exact compound.

crystallography solid-state chemistry structural biology

Kv1.3 Potassium Channel Binding Specificity of N-Benzyl-N-arylsulfonamide Derivatives Demonstrates Target Engagement Differentiation

Patent data demonstrate that N-benzyl-N-arylsulfonamide derivatives bearing the 3-nitro-4-methyl substitution pattern can specifically bind to the Kv1.3 potassium channel and inhibit or decrease its activity [1]. Kv1.3 is a validated therapeutic target for autoimmune diseases caused by abnormal activation of effector memory T cells. This specific target engagement distinguishes compounds with the N-benzyl-N-arylsulfonamide architecture from other sulfonamide classes that lack this binding profile.

ion channel pharmacology autoimmune disease Kv1.3 inhibition

3-Nitro vs. 2-Nitro Positional Isomerism: Computed Physicochemical Property Differentiation for Chromatographic Method Development

Computed physicochemical properties for the 2-nitro positional isomer (N-benzyl-N-methyl-2-nitrobenzenesulfonamide) include XLogP3-AA = 2.4, hydrogen bond donor count = 0, hydrogen bond acceptor count = 5, rotatable bond count = 4, and exact mass = 306.06742811 Da [1]. The 3-nitro-4-methyl substitution pattern of the target compound introduces an additional methyl group (C₁₅H₁₆N₂O₄S, MW ≈ 320.36 Da) and alters electronic distribution due to the meta-nitro/para-methyl arrangement compared to the ortho-nitro analog.

analytical chemistry chromatography property prediction

Optimal Research and Industrial Application Scenarios for N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide Based on Evidence Profile


Immunology Drug Discovery: Kv1.3 Potassium Channel Modulation Studies

Based on patent evidence demonstrating that N-benzyl-N-arylsulfonamide derivatives with the 3-nitro-4-methyl substitution pattern specifically bind to the Kv1.3 potassium channel [1], this compound is most appropriately deployed in immunological research programs targeting autoimmune diseases. Kv1.3 is selectively upregulated in effector memory T cells implicated in multiple sclerosis, rheumatoid arthritis, type 1 diabetes, and psoriasis. The compound may serve as a lead scaffold or reference standard for developing Kv1.3 inhibitors, distinguishing it from sulfonamides with antibacterial mechanisms.

Crystallography and Structure-Based Drug Design: 3D Reference Standard

The availability of high-quality single-crystal X-ray diffraction data, including precise atomic coordinates, unit cell parameters, and the experimentally determined 63.30(8)° dihedral angle [1], establishes N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide as a structurally validated reference compound. This scenario is appropriate for research groups performing molecular docking studies, pharmacophore modeling, or protein-ligand co-crystallization experiments that require accurate 3D ligand geometry with this specific nitro-aryl substitution architecture.

Analytical Method Development: Chromatographic Separation from 2-Nitro Positional Isomers

The distinct molecular weight (≈320.36 Da) and substitution pattern of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, compared to the 2-nitro positional isomer (N-benzyl-N-methyl-2-nitrobenzenesulfonamide, MW 306.34 Da, CAS 42060-39-9) [1], supports its use in developing HPLC, UPLC, or LC-MS methods requiring resolution of closely related sulfonamide isomers. This scenario is particularly relevant for analytical chemistry laboratories performing purity assessment, impurity profiling, or stability-indicating method validation where chromatographic differentiation from positional isomers is essential.

Chemical Biology: Sulfonamide Scaffold Diversification and Structure-Activity Relationship Studies

The well-established synthetic versatility of nitrobenzenesulfonamides as both protecting and activating groups [1], combined with the documented biological relevance of N-benzylated sulfonamides in enzyme inhibition and antioxidant activity [2], positions this compound as a valuable intermediate or comparator in structure-activity relationship campaigns. Researchers investigating the effects of nitro group positioning (3-nitro vs. 2-nitro or 4-nitro) or N-alkyl substitution (benzyl-methyl vs. other combinations) on biological activity can use this compound as a defined chemical probe within a broader scaffold diversification strategy.

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